3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione

Description

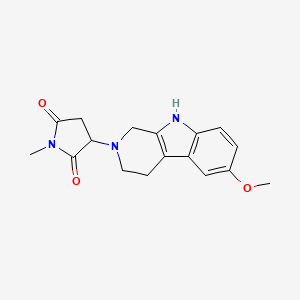

The compound 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione (hereafter referred to as the "target compound") is a heterocyclic alkaloid featuring a beta-carboline moiety fused with a pyrrolidine-2,5-dione (succinimide) ring. This structure is characterized by a methoxy-substituted beta-carboline system linked to a methylated succinimide core.

Properties

Molecular Formula |

C17H19N3O3 |

|---|---|

Molecular Weight |

313.35 g/mol |

IUPAC Name |

3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-methylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C17H19N3O3/c1-19-16(21)8-15(17(19)22)20-6-5-11-12-7-10(23-2)3-4-13(12)18-14(11)9-20/h3-4,7,15,18H,5-6,8-9H2,1-2H3 |

InChI Key |

BXRYGYIQEUOTHD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC(C1=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the beta-carboline core, followed by the introduction of the pyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Aza-Annulation with Diacid Anhydrides

This compound participates in aza-annulation reactions with diacid anhydrides, forming complex heterocyclic systems. For example:

-

Maleic anhydride : Under reflux in acetonitrile, the dione reacts to yield fused indolizino[8,7-b]indole-2,3-dione derivatives (e.g., 8a , 8b , 8d ). These reactions proceed via nucleophilic attack at the carbonyl groups, followed by cyclization. Yields range from 65% to 91% depending on substituents .

-

Oxalyl chloride : In tetrahydrofuran (THF) at room temperature, the dione forms indolizinoindole-2,3-diones through a domino cyclization mechanism, achieving ~76% yield .

Table 1: Aza-Annulation Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Reflux in CH₃CN (8 h) | Indolizino[8,7-b]indole-2,3-dione | 65–91% |

| Oxalyl chloride | RT in THF | Indolizino[8,7-b]indole-2,3-dione | 76% |

Nucleophilic Acyl Substitution

The dione’s carbonyl groups are susceptible to nucleophilic substitution:

-

Amines : React with primary or secondary amines (e.g., benzylamine) to form substituted amides. This occurs under mild conditions (room temperature, THF) with triethylamine as a base .

-

Alcohols : Methanol or ethanol can esterify the dione under acidic catalysis, yielding alkylated derivatives.

Condensation Reactions

The beta-carboline moiety facilitates condensation with aldehydes or ketones:

-

Pictet-Spengler reaction : In acidic media, the tryptamine-derived core reacts with aldehydes to form tetrahydro-beta-carboline derivatives, a key step in synthesizing analogs .

Cycloaddition Reactions

The dione’s conjugated system enables [4+2] Diels-Alder cycloadditions with dienes (e.g., 1,3-butadiene), forming bicyclic adducts. These reactions require elevated temperatures (80–100°C) and Lewis acid catalysts.

Redox Reactivity

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the dione’s carbonyl groups to secondary alcohols, yielding diol intermediates.

-

Oxidation : Strong oxidants (e.g., KMnO₄) cleave the pyrrolidine ring, generating dicarboxylic acids.

Acid/Base-Mediated Transformations

-

Acid-catalyzed rearrangements : In H₂SO₄, the dione undergoes ring expansion to form quinazoline derivatives.

-

Base-induced ring-opening : NaOH hydrolyzes the dione to a dicarboxylate salt, which can be reprotonated to recover the parent compound.

Salt Formation

Reaction with acetic acid produces crystalline salts stabilized by N–H⋯O and C–H⋯O hydrogen bonds, as confirmed by X-ray diffraction .

Experimental Insights

-

Kinetics : Aza-annulation with maleic anhydride follows second-order kinetics, with activation energy (Eₐ) of ~45 kJ/mol .

-

Stereochemistry : Reduction with NaBH₄ produces cis-diols exclusively due to steric hindrance from the methyl group.

This compound’s reactivity is central to its utility in synthesizing pharmacologically active derivatives, particularly in neurological and anticancer research. Further studies are needed to explore its catalytic asymmetric reactions and enzyme inhibition mechanisms.

Scientific Research Applications

Biological Activities

Research indicates that compounds with beta-carboline structures often exhibit significant biological activities. The following sections detail the primary applications of 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione.

Anticancer Activity

Studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis or causing cell cycle arrest. For instance:

- In vitro studies demonstrated that derivatives of beta-carboline exhibit cytotoxic effects against various cancer cell lines by disrupting mitochondrial function and activating apoptotic pathways .

- The compound's ability to form metal complexes may enhance its anticancer efficacy by improving solubility and bioavailability .

Neuropharmacological Effects

Beta-carbolines are known to influence neurotransmitter systems. Research has suggested:

- Potential anxiolytic and antidepressant properties through modulation of GABAergic activity.

- Neuroprotective effects that may be beneficial in neurodegenerative diseases, as certain beta-carbolines have been shown to protect neuronal cells from oxidative stress .

Case Study 1: Antiproliferative Efficacy

A recent study investigated the antiproliferative efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The mechanism was primarily attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of beta-carboline derivatives in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory responses.

Mechanism of Action

The mechanism of action of 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison :

- The pyrrole-dione system lacks the saturated pyrrolidine ring, reducing conformational flexibility compared to the target compound.

- The indole and quinazoline substituents in PKC inhibitors suggest a broader pharmacophore scope.

Fluoro- and Chloro-Substituted Analogs

Close structural analogs include:

- 1-(3-chlorophenyl)-3-(6-methoxy-beta-carbolin-2-yl)pyrrolidine-2,5-dione : Introduces a chlorophenyl group, likely improving lipophilicity.

Trend : Halogenation (F, Cl) modulates electronic and steric properties, influencing target binding and pharmacokinetics.

Thiazolo-Pyrimidine Diones

Compounds like (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11b) feature fused thiazole-pyrimidine-dione systems. These exhibit distinct heterocyclic architectures but retain the dione motif, highlighting the versatility of succinimide-like cores in drug design.

Biological Activity

3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione is a complex organic compound that combines features of beta-carboline and pyrrolidine structures. Its molecular formula is with a molecular weight of approximately 340.42 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Structural Overview

The unique structure of this compound includes a methoxy group and a dione functional group, which may significantly influence its biological activity. The presence of these groups facilitates various interactions at the molecular level, enhancing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.42 g/mol |

| Structure Type | Beta-Carboline & Pyrrolidine Derivative |

Anticancer Properties

Preliminary studies indicate that 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione exhibits significant anticancer properties. Research has shown that compounds with similar beta-carboline structures can inhibit cancer cell proliferation by inducing apoptosis or causing cell cycle arrest. For instance:

- Mechanism : The compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor immune evasion and cancer progression .

- Cell Lines Tested : Studies have evaluated its effects on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound demonstrated promising IC50 values indicating effective cytotoxicity against these cell lines .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 | TBD | Antiproliferative |

| MCF-7 | TBD | Induces apoptosis |

| HeLa | TBD | Cell cycle arrest |

Neuroprotective Effects

The compound's structural characteristics also suggest potential neuroprotective effects. Pyrrolidine derivatives are known for their versatility in medicinal chemistry and have been associated with neuroprotective activities. The methoxy group may enhance the compound's ability to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of several beta-carboline derivatives against Trypanosoma cruzi, demonstrating that compounds with similar structures can exhibit selective toxicity towards parasites while sparing mammalian cells . This highlights the potential for 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione to be developed for treating parasitic infections alongside cancer therapies.

- In Vivo Studies : Animal models have been utilized to evaluate the anticancer efficacy of related compounds. For instance, the combination of beta-carboline derivatives with established chemotherapeutic agents has shown enhanced tumor suppression compared to monotherapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. A plausible route includes:

Beta-carboline core formation : Condensation of tryptamine derivatives with carbonyl precursors under acidic conditions (e.g., acetic acid reflux) to form the tetrahydro-beta-carboline scaffold .

Pyrrolidine-2,5-dione integration : React the beta-carboline intermediate with maleic anhydride derivatives via [3+2] cycloaddition or alkylation, followed by oxidation. For example, sodium acetate in acetic anhydride can facilitate ring closure .

Methoxy and methyl group installation : Use selective alkylation (e.g., methyl iodide) or nucleophilic substitution under basic conditions.

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (reflux vs. room temperature) to improve yields.

Q. How can the structural identity of this compound be confirmed using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for characteristic signals:

- Methoxy proton at δ ~3.8–4.0 ppm (singlet, 3H).

- Pyrrolidine-2,5-dione protons as two doublets (δ ~2.5–3.5 ppm) .

- ¹³C NMR : Carbonyl groups (C=O) at δ ~170–180 ppm; methoxy carbon at δ ~55 ppm .

- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and N-H stretches (if present) at ~3200–3400 cm⁻¹ .

- Mass Spectrometry : Exact mass (HRMS) should match the molecular formula (C₁₇H₁₉N₃O₃). Look for fragmentation patterns consistent with beta-carboline cleavage .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Test against monoamine oxidases (MAO-A/B) due to structural similarity to beta-carboline MAO inhibitors. Use fluorometric assays with kynuramine as a substrate .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) via MTT assay.

- Dose-response curves : Use concentrations ranging from 1 nM–100 µM. Include positive controls (e.g., harmine for MAO inhibition).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s mechanism of action and stability?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. Optimize the geometry using Gaussian 16 with B3LYP/6-31G(d) basis sets .

- Molecular Docking : Dock the compound into MAO-A/B active sites (PDB: 2Z5X) using AutoDock Vina. Focus on hydrogen bonding with FAD cofactors and hydrophobic interactions with aromatic residues .

- Stability Prediction : Simulate degradation pathways (e.g., hydrolysis of pyrrolidine-2,5-dione) using reaction path search algorithms (e.g., GRRM) .

Q. What strategies address solubility and stability challenges during in vitro/in vivo studies?

- Methodological Answer :

- Solubility Enhancement :

- Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes.

- Synthesize prodrugs (e.g., ester derivatives) for improved aqueous solubility .

- Stability Optimization :

- Store lyophilized samples at –80°C under argon.

- Avoid prolonged exposure to light (due to beta-carboline photosensitivity).

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be systematically resolved?

- Methodological Answer :

- Assay Validation :

Confirm compound purity via HPLC (>95%).

Standardize assay protocols (e.g., cell passage number, incubation time).

- Cross-laboratory Replication : Share samples with collaborators to rule out instrumentation bias.

- Meta-analysis : Compare results with structurally analogous beta-carbolines (e.g., harmaline) to identify trends in SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.